



Application Notes for Tadalafil Impurity D Reference Standard

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Compound of Interest		
Compound Name:	Tadalafil impurity D	
Cat. No.:	B12282147	Get Quote

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension. As with any active pharmaceutical ingredient (API), the purity of Tadalafil is critical to its safety and efficacy. Impurity profiling is a key aspect of quality control in pharmaceutical manufacturing. **Tadalafil Impurity D** is a known related substance of Tadalafil and its presence in the final drug product must be monitored and controlled within acceptable limits.[1] This document provides detailed application notes and protocols for the preparation and use of the **Tadalafil Impurity D** reference standard in the quality control of Tadalafil.

Application

The **Tadalafil Impurity D** reference standard is intended for use in the identification and quantification of Impurity D in Tadalafil bulk drug and finished pharmaceutical products.[2] It is suitable for use in analytical method development, method validation, and routine quality control testing.[2] The primary analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[3]

Chemical Information

Chemical Name: (6bR)-12-(1,3-Benzodioxol-5-yl)-12a-hydroxy-8-methyl- 6a,6b,8,9,12,12a-hexahydropyrazino[1',2':1,2]pyrrolo[3,4-c]quinoline-6,7,10(5H)-trione[2]



• Molecular Formula: C22H19N3O6

Molecular Weight: 421.41 g/mol

Data Presentation

The following table summarizes typical quantitative data from a validated stability-indicating UPLC method for the determination of Tadalafil and its impurities. This data is provided for illustrative purposes and may vary depending on the specific analytical method and instrumentation used.

Analyte	Retention Time (min)	Linearity Range (µg/mL)	Correlation Coefficient (r²)	LOD (μg/mL)	LOQ (µg/mL)
Tadalafil	~5.0	2.5 - 75.0	> 0.999	0.5	1.5
Tadalafil Impurity D	Varies	0.1 - 2.0	> 0.999	0.03	0.1
Tadalafil Impurity A	Varies	0.1 - 2.0	> 0.999	0.03	0.1
Tadalafil Impurity B	Varies	0.1 - 2.0	> 0.999	0.03	0.1
Tadalafil Impurity C	Varies	0.1 - 2.0	> 0.999	0.03	0.1

LOD: Limit of Detection, LOQ: Limit of Quantification. Data is representative and based on typical performance of validated UPLC methods.

Experimental Protocols

Protocol 1: Preparation of **Tadalafil Impurity D** Stock Solution

This protocol describes the preparation of a stock solution of **Tadalafil Impurity D** reference standard.



Materials:

- Tadalafil Impurity D Reference Standard
- Methanol (HPLC grade)[4]
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Volumetric flasks (Class A)
- Analytical balance
- Syringe filters (0.45 μm)

Procedure:

- Accurately weigh approximately 5 mg of Tadalafil Impurity D reference standard into a 50 mL volumetric flask.
- Add approximately 25 mL of a diluent (typically a mixture of acetonitrile and water, e.g., 1:1
 v/v) to the flask.[5]
- Sonicate for 10-15 minutes to ensure complete dissolution of the reference standard.
- Allow the solution to return to room temperature.
- Dilute to the mark with the diluent and mix thoroughly. This is the stock solution.
- Filter a portion of the stock solution through a 0.45 μm syringe filter into an HPLC vial.
- Store the stock solution in a refrigerator at 2-8°C, protected from light.[6] Stability of the solution should be established as part of method validation.

Protocol 2: UPLC Method for Quantification of Tadalafil Impurity D

This protocol outlines a stability-indicating UPLC method for the separation and quantification of **Tadalafil Impurity D** in a Tadalafil drug substance.



Instrumentation and Conditions:

- UPLC System: A system equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.
- Column: Acquity HSS T3 column (1.8 μm, 2.1 mm × 150 mm) or equivalent.
- Mobile Phase A: 0.02 M Ammonium acetate buffer (pH 4.0, adjusted with acetic acid).
- Mobile Phase B: Methanol.
- Flow Rate: 0.35 mL/min.
- Detection Wavelength: 262 nm.
- Column Temperature: 40°C.
- Injection Volume: 5 μL.
- Run Time: Approximately 10 minutes.

Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
2.0	90	10
7.0	10	90
9.0	10	90
9.1	90	10
10.0	90	10

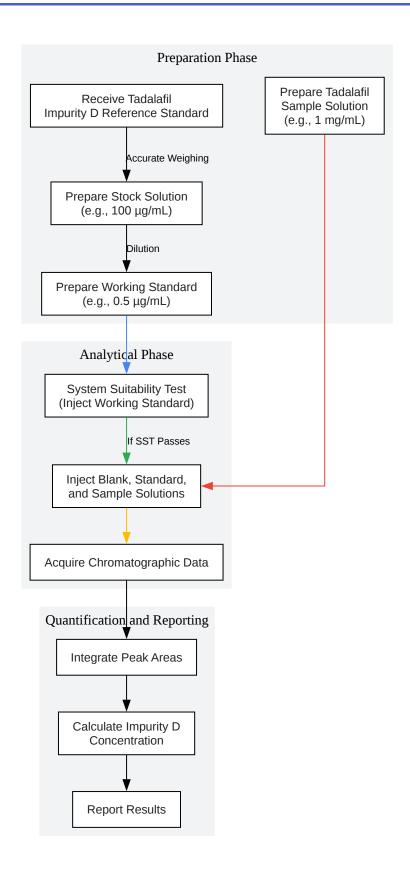
Procedure:



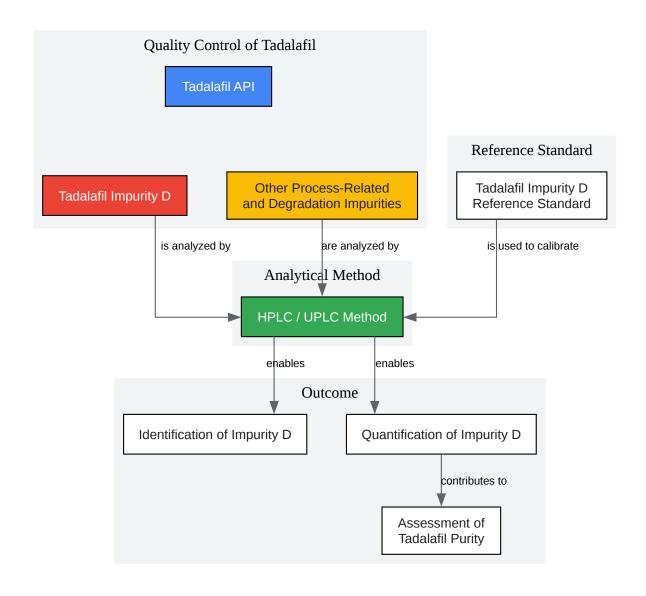
- Standard Preparation: Prepare a working standard solution of Tadalafil Impurity D (e.g., 0.5 μg/mL) by diluting the stock solution with the mobile phase.
- Sample Preparation: Prepare a solution of the Tadalafil drug substance to be tested in the mobile phase at a suitable concentration (e.g., 1 mg/mL).
- System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly. System suitability parameters (e.g., peak area reproducibility, tailing factor, theoretical plates) should meet the predefined acceptance criteria.
- Analysis: Inject the blank (mobile phase), the standard solution, and the sample solution into the UPLC system.
- Quantification: Identify the Tadalafil Impurity D peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of Impurity D in the sample using the peak area response and the concentration of the standard.

Mandatory Visualization









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